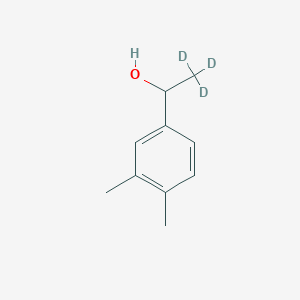

2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol

Beschreibung

2,2,2-Trideuterio-1-(3,4-dimethylphenyl)ethanol is a deuterated analog of 1-(3,4-dimethylphenyl)ethanol, where the three hydrogens on the ethanol’s methyl group (adjacent to the hydroxyl group) are replaced with deuterium atoms. Its molecular formula is C₁₀H₁₁D₃O, with a molecular weight of 154.23 g/mol (calculated based on isotopic substitution). The compound features a 3,4-dimethylphenyl aromatic ring and a deuterated ethanol moiety, making it structurally distinct from non-deuterated analogs and simpler aryl ethanol derivatives. Deuterium incorporation is often employed to study kinetic isotope effects (KIEs) in chemical or enzymatic reactions, as well as to enhance metabolic stability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQZZOTXFJJG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol typically involves the deuteration of 1-(3,4-Dimethylphenyl)ethanol. Deuteration is achieved by replacing the hydrogen atoms with deuterium atoms. This process can be carried out using deuterated reagents under specific reaction conditions .

Industrial Production Methods

the general approach involves the use of deuterated reagents and catalysts to achieve the desired level of deuteration .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: 3,4-Dimethylbenzaldehyde.

Reduction: 1-(3,4-Dimethylphenyl)ethane.

Substitution: 1-(3,4-Dimethylphenyl)ethyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol involves its incorporation into molecular structures, allowing researchers to study the behavior and interactions of deuterated compounds. The deuterium atoms in the compound provide unique spectroscopic signatures, making it easier to track and analyze in various experimental settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Non-Deuterated Analog: 1-(3,4-Dimethylphenyl)ethanol

The non-deuterated parent compound, 1-(3,4-dimethylphenyl)ethanol (C₁₀H₁₄O, MW 150.22 g/mol), has been extensively studied in biocatalytic reductions. Key findings include:

- Enantioselectivity: The reduction of 1-(3,4-dimethylphenyl)ethanone to its ethanol derivative exhibits solvent-dependent stereoselectivity. In aqueous media, sugar beet or carrot cell biocatalysis favors the (S)-enantiomer with up to 95.6% enantiomeric excess (e.e.). Conversely, deep eutectic solvents (DESs), particularly choline chloride-based systems, shift selectivity toward the (R)-enantiomer (e.e. 32.66–88.7%) .

| Property | 1-(3,4-Dimethylphenyl)ethanol | 2,2,2-Trideuterio-1-(3,4-dimethylphenyl)ethanol |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₁D₃O |

| Molecular Weight (g/mol) | 150.22 | 154.23 |

| Enantioselectivity (e.e.) | Up to 95.6% (S) in water; 32.66–88.7% (R) in DESs | Not reported; expected to mirror non-deuterated trends with potential KIEs |

| Key Applications | Chiral intermediate in pharmaceuticals | Isotopic labeling for mechanistic studies |

Deuterated Analogs: 2,2,2-Trideuterio-1-phenylethanol

The simpler deuterated compound 2,2,2-Trideuterio-1-phenylethanol (C₈H₇D₃O, MW 125.14 g/mol) shares structural similarities but lacks the 3,4-dimethylphenyl substituents. Key differences include:

- Steric and Electronic Effects : The dimethyl groups in the target compound introduce steric hindrance and electron-donating effects, which may alter reactivity in catalytic systems compared to the unsubstituted analog.

- Metabolic Stability: Deuterium substitution in the ethanol methyl group typically reduces metabolic oxidation rates due to the deuterium KIE, a property leveraged in drug design. This effect is likely amplified in the dimethyl-substituted analog due to increased hydrophobicity .

Other Structurally Related Alcohols

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): A non-aromatic, branched ether-alcohol with distinct applications in industrial R&D. Unlike the target compound, it lacks chiral centers and deuterium substitution, emphasizing its role as a surfactant or solvent .

Research Implications and Gaps

- Deuterium Effects: While the enantioselectivity of the non-deuterated compound is well-documented, the impact of deuterium on reaction pathways (e.g., via KIEs in enzymatic reductions) remains unexplored for 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol.

- Synthetic Methodology : The use of SHELX software for crystallographic analysis (e.g., to resolve deuterium positioning) could enhance structural verification, though current literature lacks such studies .

Biologische Aktivität

2,2,2-Trideuterio-1-(3,4-dimethylphenyl)ethanol is a deuterated derivative of 1-(3,4-dimethylphenyl)ethanol. The presence of deuterium atoms in its structure provides unique properties that are beneficial for various biological and chemical applications. This article will explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's unique deuterated structure allows it to exhibit distinct spectroscopic signatures. This characteristic is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular interactions and dynamics. Deuterium substitution can influence the compound's reactivity and pharmacokinetics compared to its non-deuterated counterparts.

The mechanism of action for 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol involves:

- Incorporation into Biological Molecules : The deuterium atoms can replace hydrogen in various biochemical pathways, allowing researchers to trace metabolic processes.

- Influence on Enzyme Activity : Deuterated compounds often show altered enzyme kinetics due to differences in bond strength and vibrational frequencies compared to their hydrogenated analogs.

Biological Activity

Research indicates that 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol may possess various biological activities:

- Antitumor Activity : Preliminary studies suggest that deuterated compounds can enhance the efficacy of antitumor agents. For instance, deuterated versions of known anticancer drugs have shown improved pharmacological profiles and reduced side effects in preclinical models .

- Metabolic Studies : The compound has been employed in metabolic tracing studies to understand the incorporation of deuterium into lipids and carbohydrates. This application is crucial for elucidating metabolic pathways in cancer and other diseases.

Case Studies

Several studies have explored the biological implications of deuterated compounds similar to 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol:

- Anticancer Drug Development : A study demonstrated that deuterated analogs of established chemotherapeutics exhibited enhanced therapeutic effects in mouse models of leukemia when combined with other agents like etoposide and cisplatin .

- NMR Spectroscopy Applications : Research utilizing NMR spectroscopy has revealed how deuteration affects molecular dynamics in drug design. The unique spectroscopic properties aid in the structural elucidation of complex biological molecules.

Research Findings

A summary of key findings related to the biological activity of 2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.